molecular formula C17H18N4O4 B2626930 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428358-53-5

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2626930
M. Wt: 342.355
InChI Key: SRQCDRKETNKZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through amination and cyclization of epichlorohydrin in the presence of a protective agent of benzaldehyde .

Scientific Research Applications

Synthesis and Biological Activity

  • Preparation and Transformation
    The compound is involved in the preparation and transformation of various heterocyclic systems, exhibiting biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi in some cases. The biological activity of the prepared compounds varies, with some showing excellent biocidal properties (Youssef et al., 2011).

  • Synthesis and Antimicrobial Activity
    Synthesis processes involving the compound result in products that undergo reactions to form derivatives with promising antibacterial and antifungal activities, indicating potential as antimicrobials. These compounds have been structurally characterized and tested for their biological activities against various bacterial and fungal species (Patel & Dhameliya, 2010).

  • Reaction Mechanism and Structural Confirmation
    The compound is involved in chemical reactions with a detailed study of the reaction mechanism, such as ANRORC rearrangement, and confirmation of structures through X-ray analysis. These studies contribute to a deeper understanding of chemical processes and compound formation (Ledenyova et al., 2018).

  • Anticancer and Enzyme Inhibition Activities
    Derivatives synthesized from the compound have been evaluated for anticancer activities against specific cancer cell lines and enzyme inhibition activities, with some showing potent inhibitory effects. This indicates the potential use of these compounds in cancer treatment and enzyme-related therapeutic applications (Rahmouni et al., 2016; Wang et al., 2018).

Chemical Synthesis and Pharmacological Activities

  • Synthesis of New Derivatives
    The compound is utilized in the synthesis of new pyrazoline and pyrazole derivatives, which have been characterized and tested for their antibacterial and antifungal activities. These derivatives show potential as new agents in combating microbial infections (Hassan, 2013).

  • Cyclization Reactions and Enzymatic Activity
    The compound undergoes various cyclization reactions to form new heterocyclic systems. These newly synthesized compounds have shown significant effects on increasing the reactivity of certain enzymes, indicating their potential use in enhancing enzymatic processes (Abd & Gawaad, 2008).

  • Large Scale Synthesis and Medicinal Importance
    The compound is involved in large-scale synthesis processes, indicating its significance in industrial applications and the synthesis of medicinally important compounds. The methodologies developed for these syntheses are applicable to high throughput chemistry, showcasing the compound's utility in various chemical synthesis contexts (Bethel et al., 2012).

properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(14-10-19-21-7-4-8-24-16(14)21)18-9-13-11-20(17(23)25-13)12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQCDRKETNKZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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